molecular formula C4H6BrN3 B1267061 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- CAS No. 56616-84-3

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-

Cat. No.: B1267061
CAS No.: 56616-84-3
M. Wt: 176.01 g/mol
InChI Key: SSCGHVSAPLUMAF-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of bromine and two methyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration . Another method includes the reaction of methyl chloroformate with hydrazine derivatives to form the triazole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic anhydride, hydrazine derivatives, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can be compared with other triazole derivatives such as:

The uniqueness of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-4,5-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-6-7-4(5)8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCGHVSAPLUMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205183
Record name 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-84-3
Record name 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4,5-dimethyl-4H-1,2,4-triazole
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